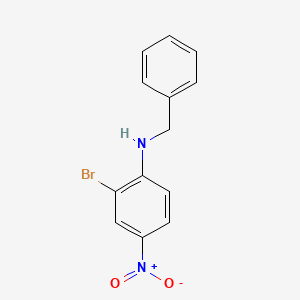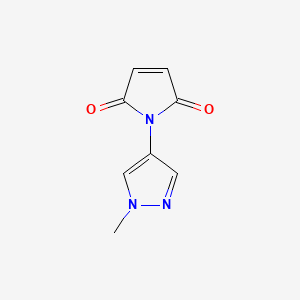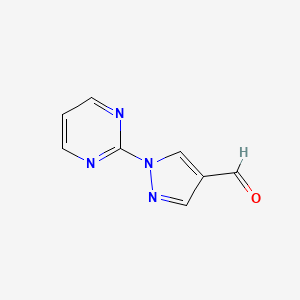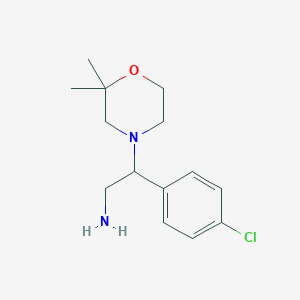
N-Benzyl-2-bromo-4-nitroaniline
Overview
Description
N-Benzyl-2-bromo-4-nitroaniline is a chemical compound with the molecular formula C13H11BrN2O2 . It has a molecular weight of 307.15 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of N-Benzyl-2-bromo-4-nitroaniline involves several steps. The 2-methyl-4-nitroaniline (NA) is converted into the raw material N-benzyl-2-methyl-4-nitroaniline (BNA) . The presence of electron-withdrawing groups such as nitro and bromo groups facilitates the formation of N-benzylated compounds.Molecular Structure Analysis
The InChI code for N-Benzyl-2-bromo-4-nitroaniline is 1S/C13H11BrN2O2/c14-12-8-11 (16 (17)18)6-7-13 (12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
N-Benzyl-2-bromo-4-nitroaniline, as a derivative of nitroaniline, plays a significant role in various synthetic processes. For instance, in the synthesis of N‐benzylated anilines, the presence of electron-withdrawing groups such as nitro and bromo groups facilitates the formation of N-benzylated compounds.Scientific Research Applications
Nonlinear Optical Applications
N-Benzyl-2-bromo-4-nitroaniline has been found to have significant second-order non-centrosymmetric nonlinear optical (NLO) properties . These properties make it a promising candidate for applications in optics and optoelectronics, including light processing and laser switching .
Crystallographic Research
The compound’s unique crystallographic properties have been studied using single-crystal XRD analysis . This research can provide valuable insights into the basic cell parameters, structures, and space groups of the compound .
Cancer Research
N-Benzyl-2-bromo-4-nitroaniline has been used in cancer research due to its ability to inhibit the growth of cancer cells. This makes it a valuable tool in understanding the mechanism of action of different drugs.
Material Science
The compound’s unique properties have been leveraged in material science, particularly in the development of new types of nonlinear NLO materials with superior properties .
Electro-Optical Effects
Research has been conducted into the electro-optical effects of N-Benzyl-2-bromo-4-nitroaniline . This research can provide valuable insights into the permittivity of the compound and its potential applications in the field of electronics .
Crystal Growth Studies
The compound has been used in studies focusing on the influence of polar solvents on the growth of potentially NLO active organic crystals . This research can provide valuable insights into how the morphology of the crystals can be influenced by the solvents used .
Safety and Hazards
When handling N-Benzyl-2-bromo-4-nitroaniline, it is advised to avoid inhalation of vapour or mist . It is also recommended to wear suitable gloves/gauntlets, protective clothing, and eye protection . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .
Mechanism of Action
Mode of Action
The mode of action of N-Benzyl-2-bromo-4-nitroaniline involves several steps. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the final product .
Pharmacokinetics
143 Da , which may influence its absorption, distribution, metabolism, and excretion in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Benzyl-2-bromo-4-nitroaniline. Moreover, the compound should be handled and stored properly to maintain its stability and effectiveness .
properties
IUPAC Name |
N-benzyl-2-bromo-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZNBRDIUGUIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656334 | |
| Record name | N-Benzyl-2-bromo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150271-15-0 | |
| Record name | Benzenemethanamine, N-(2-bromo-4-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-2-bromo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)




![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)


![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)



